tert-Butyl nonaneperoxoate

Description

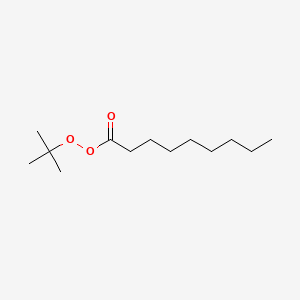

Structure

3D Structure

Properties

CAS No. |

22913-02-6 |

|---|---|

Molecular Formula |

C13H26O3 |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

tert-butyl nonaneperoxoate |

InChI |

InChI=1S/C13H26O3/c1-5-6-7-8-9-10-11-12(14)15-16-13(2,3)4/h5-11H2,1-4H3 |

InChI Key |

YSMATABRECEYRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)OOC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of tert-Butyl nonaneperoxoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl nonaneperoxoate, a member of the peroxy ester family, is a valuable reagent in organic synthesis, primarily utilized as a free-radical initiator. Its synthesis is of significant interest to researchers in polymer chemistry and various other fields requiring controlled radical polymerization. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction mechanisms. The information presented herein is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to safely and efficiently produce this important compound.

Introduction

Organic peroxides, and specifically peroxy esters like this compound, are characterized by the presence of a labile O-O bond. This bond readily undergoes homolytic cleavage upon thermal or photochemical induction, generating reactive free radicals. This property makes them indispensable as initiators for the polymerization of monomers such as ethylene, vinyl chloride, and styrene. The tert-butyl group imparts a degree of stability to the molecule, allowing for safer handling and storage compared to other peroxides. The nonanoyl moiety influences its solubility and decomposition kinetics. This guide will focus on the most prevalent and practical methods for the laboratory-scale synthesis of this compound.

Core Synthesis Pathways

The synthesis of this compound primarily proceeds through two well-established pathways:

-

Pathway 1: Acylation of tert-Butyl Hydroperoxide with Nonanoyl Chloride. This is a variation of the Schotten-Baumann reaction and is one of the most common methods for preparing peroxy esters. The reaction involves the nucleophilic attack of tert-butyl hydroperoxide on the electrophilic carbonyl carbon of nonanoyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

-

Pathway 2: Esterification of Nonanoic Acid with tert-Butyl Hydroperoxide. This method involves the direct condensation of a carboxylic acid with tert-butyl hydroperoxide. The reaction is typically slow and requires an activating agent, such as a carbodiimide or, as detailed in this guide, an anhydride like trifluoroacetic anhydride, to facilitate the esterification process.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis pathways described in this guide.

Table 1: Reactant Stoichiometry and Reaction Conditions

| Parameter | Pathway 1: Acylation of t-BuOOH with Nonanoyl Chloride | Pathway 2: Esterification of Nonanoic Acid with t-BuOOH |

| Nonanoic Acid Derivative | Nonanoyl Chloride | Nonanoic Acid |

| tert-Butyl Hydroperoxide | 1.0 - 1.2 equivalents | 1.0 - 1.2 equivalents |

| Base/Activating Agent | Pyridine or Aqueous NaOH | Trifluoroacetic Anhydride & Pyridine |

| Solvent | Dichloromethane or Diethyl Ether | Dichloromethane |

| Reaction Temperature | 0 - 5 °C | 0 - 5 °C |

| Reaction Time | 2 - 4 hours | 1 - 3 hours |

Table 2: Product Yield and Purity

| Parameter | Pathway 1: Acylation of t-BuOOH with Nonanoyl Chloride | Pathway 2: Esterification of Nonanoic Acid with t-BuOOH |

| Typical Yield | 80 - 95% | ~90-98% (nearly quantitative)[1] |

| Purity (after purification) | > 98% | > 98% |

| Purification Method | Column Chromatography or Distillation | Column Chromatography |

Experimental Protocols

Pathway 1: Synthesis via Acylation of tert-Butyl Hydroperoxide with Nonanoyl Chloride

This protocol is based on the general Schotten-Baumann conditions for peroxy ester synthesis.

Materials:

-

tert-Butyl hydroperoxide (70% in water)

-

Nonanoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of tert-butyl hydroperoxide (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), cool the flask to 0 °C in an ice bath.

-

Slowly add anhydrous pyridine (1.2 equivalents) to the solution while maintaining the temperature at 0 °C.

-

In a separate dropping funnel, prepare a solution of nonanoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the nonanoyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding cold 1 M hydrochloric acid to neutralize the excess pyridine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Pathway 2: Synthesis via Esterification of Nonanoic Acid with tert-Butyl Hydroperoxide

This protocol is adapted from a general method for the synthesis of tert-butyl peroxycarboxylates.[1]

Materials:

-

Nonanoic acid

-

tert-Butyl hydroperoxide (anhydrous solution in a suitable solvent)

-

Trifluoroacetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve nonanoic acid (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. A mixed anhydride is formed in situ.

-

After stirring for 15-20 minutes, add a solution of anhydrous tert-butyl hydroperoxide (1.1 equivalents) in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to stir at 0-5 °C for 1-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a cold saturated sodium bicarbonate solution to neutralize the acidic components.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting crude peroxy ester by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to yield the pure product.

Mandatory Visualizations

Caption: Acylation of tert-Butyl Hydroperoxide with Nonanoyl Chloride.

Caption: Esterification of Nonanoic Acid via Mixed Anhydride.

Caption: General Laboratory Workflow for Synthesis.

Safety Considerations

Organic peroxides are potentially hazardous materials and should be handled with extreme care.

-

Thermal Sensitivity: this compound can decompose exothermically when heated. All reactions should be conducted with appropriate temperature control, and the final product should be stored in a cool, dark place, away from heat sources.

-

Shock Sensitivity: While generally more stable than other peroxides, peroxy esters can be sensitive to shock and friction. Avoid grinding or subjecting the material to impact.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling organic peroxides and the reagents used in their synthesis.

-

Scale: The protocols provided are for laboratory-scale synthesis. Scaling up these reactions requires a thorough safety review and may necessitate specialized equipment.

Conclusion

The synthesis of this compound can be achieved through reliable and well-documented chemical pathways. The choice between the acylation of tert-butyl hydroperoxide with nonanoyl chloride and the esterification of nonanoic acid will depend on the availability of starting materials, desired purity, and scale of the reaction. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can confidently and safely prepare this valuable radical initiator for their synthetic needs.

References

Spectroscopic Characterization of tert-Butyl nonaneperoxoate: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the expected spectroscopic data for tert-Butyl nonaneperoxoate. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its constituent functional groups and comparison with analogous chemical structures. It also outlines general experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 1.25 | s | 9H | C(CH₃)₃ |

| ~ 2.20 | t | 2H | -CH₂-C(O)O- |

| ~ 1.60 | m | 2H | -CH₂-CH₂-C(O)O- |

| ~ 1.2-1.4 | m | 10H | -(CH₂)₅- |

| ~ 0.88 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 172 | C=O (perester) |

| ~ 82 | C(CH₃)₃ |

| ~ 34 | -CH₂-C(O)O- |

| ~ 32 | -CH₂-CH₃ |

| ~ 29 (multiple) | -(CH₂)₅- |

| ~ 26 | C(CH₃)₃ |

| ~ 23 | -CH₂-CH₂-C(O)O- |

| ~ 14 | -CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (alkyl) |

| 1775-1755 | Strong | C=O stretching (perester)[1][2] |

| 1470-1450 | Medium | C-H bending (alkyl) |

| 1190-1100 | Strong | C-O stretching |

| 1050-1000 | Medium | O-O stretching (peroxide)[3] |

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z | Proposed Fragment |

| 216 | [M]⁺ (Molecular Ion - likely weak or absent) |

| 159 | [M - C(CH₃)₃]⁺ |

| 143 | [M - OC(CH₃)₃]⁺ |

| 115 | [C₈H₁₅O]⁺ |

| 73 | [C(CH₃)₃O]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[4][5]

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[6][7][8] This method is known to cause extensive fragmentation, which can be useful for structural elucidation.[6][7][8]

-

Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. reddit.com [reddit.com]

- 3. A web page with JSmol objects [cms.gutow.uwosh.edu]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

In-depth Technical Guide: Solubility of tert-Butyl nonaneperoxoate in Organic Solvents

Disclaimer: Publicly available, specific quantitative solubility data and detailed experimental protocols for tert-Butyl nonaneperoxoate are limited. This guide provides a general overview based on the expected behavior of similar tert-butyl peroxy esters and outlines standard methodologies for solubility determination. The information herein should be supplemented with internal experimental data for precise applications.

Executive Summary

This compound is an organic peroxide, a class of compounds characterized by the presence of a peroxide functional group (R-O-O-R'). The solubility of these compounds is critical for their application as polymerization initiators, curing agents, and in other chemical syntheses. This document outlines the expected solubility of this compound in common organic solvents and provides standardized protocols for its determination.

Predicted Solubility Profile

The solubility of this compound is dictated by its chemical structure, which includes a nonpolar nonane chain and a relatively nonpolar tert-butyl group. This structure suggests good solubility in nonpolar and moderately polar organic solvents.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High | The long nonane chain and tert-butyl group are structurally similar to these nonpolar solvents, favoring strong van der Waals interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | The molecule's overall nonpolar character leads to good miscibility with aromatic solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are effective solvents for many organic compounds, and the polarity is low enough to be compatible. |

| Esters | Ethyl acetate, Butyl acetate | Moderate to High | The ester functionality of the solvent can interact with the peroxy ester group, promoting solubility. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate | While more polar, ketones are generally good solvents for a wide range of organic molecules. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The polarity and hydrogen-bonding nature of alcohols are less compatible with the nonpolar structure of this compound. Solubility is expected to decrease as the alcohol's polarity increases (Methanol < Ethanol < Isopropanol). |

| Halogenated Solvents | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds due to their polarity and ability to form dipole-dipole interactions. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound in an organic solvent.

3.1 Materials and Equipment

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis Spectrophotometer)

3.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures using a shaker or magnetic stirrer for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of sample) / 100

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

The Thermal Stability of tert-Butyl nonaneperoxoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Organic peroxides are a class of compounds characterized by the presence of a peroxide functional group (R-O-O-R'). They are widely utilized as initiators for free radical polymerization, curing agents for resins, and in various organic synthesis applications. The thermal stability of these compounds is a critical parameter that dictates their safe handling, storage, and application. A key measure of this stability is the half-life (t½), the time required for half of the peroxide to decompose at a given temperature. This technical guide provides an in-depth overview of the thermal decomposition of tert-Butyl nonaneperoxoate, a member of the peroxyester family. Due to the limited availability of specific data for this compound, this guide will leverage data from the closely related and structurally similar compound, tert-butyl peroxy-neo-decanoate.

Half-Life Data

| Temperature (°C) | Half-Life (t½) (hours) |

| 49 | 10 |

| 66 | 1 |

| 85 | 0.1 |

Data for tert-butyl peroxy-neo-decanoate, a close structural analog of this compound.

Experimental Protocols for Half-Life Determination

The determination of the half-life of organic peroxides requires precise and controlled experimental conditions. Several methods are employed to study the thermal decomposition kinetics of these compounds.

Isothermal Decomposition Studies

A common method involves the isothermal decomposition of the peroxide in a suitable solvent. The concentration of the peroxide is monitored over time at a constant temperature.

Methodology:

-

Sample Preparation: A dilute solution of the organic peroxide (e.g., 0.1 M) is prepared in an inert solvent, such as n-heptane[1]. The use of an inert solvent is crucial to prevent solvent-induced decomposition pathways.

-

Temperature Control: The sample is placed in a constant temperature bath or a reaction calorimeter with precise temperature control.

-

Concentration Monitoring: Aliquots of the sample are withdrawn at regular intervals and the concentration of the remaining peroxide is determined. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Fourier-Transform Infrared (FT-IR) spectroscopy can be used for this purpose[1].

-

Data Analysis: The natural logarithm of the peroxide concentration is plotted against time. For a first-order reaction, this plot will yield a straight line, and the half-life can be calculated from the slope of this line (k) using the equation: t½ = 0.693 / k.

Non-Isothermal Calorimetry

Differential Scanning Calorimetry (DSC) is a powerful technique for studying the thermal decomposition of organic peroxides under non-isothermal conditions[2].

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the peroxide is sealed in a DSC pan.

-

Heating Program: The sample is heated at a constant rate (e.g., 2-10 °C/min) over a defined temperature range.

-

Heat Flow Measurement: The DSC instrument measures the heat flow to or from the sample as a function of temperature. The exothermic decomposition of the peroxide is observed as a peak in the DSC thermogram.

-

Kinetic Analysis: The data from the DSC thermogram can be analyzed using various kinetic models (e.g., Kissinger method) to determine the activation energy (Ea) and the pre-exponential factor (A) of the decomposition reaction. These parameters can then be used to calculate the half-life at different temperatures.

Decomposition Mechanism

The thermal decomposition of tert-butyl peroxyesters can proceed through two primary pathways: a one-bond homolytic cleavage or a concerted two-bond scission[1][3].

Caption: Decomposition pathways of this compound.

The predominant pathway is influenced by the stability of the alkyl radical formed upon decarboxylation. For peroxyesters that can form a stable alkyl radical, the concerted two-bond scission is often favored[1]. In the case of this compound, the formation of the primary nonyl radical is less favorable, suggesting that the one-bond scission mechanism may be a significant contributor. The tert-butoxy radical formed in both pathways can undergo further reactions, such as hydrogen abstraction or β-scission.

Experimental Workflow for Half-Life Determination using Isothermal Decomposition

Caption: Workflow for isothermal half-life determination.

This guide provides a foundational understanding of the thermal stability of this compound for professionals in research and development. The provided data, based on a close structural analog, offers valuable insights for handling, storage, and application of this organic peroxide. The detailed experimental protocols and decomposition mechanisms serve as a practical resource for further investigation and safety assessment.

References

Commercial Availability and Purity of tert-Butyl nonaneperoxoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, typical purity, and generalized methodologies for the synthesis and purification of tert-Butyl nonaneperoxoate (CAS No. 22913-02-6). This compound, also known as tert-butyl peroxy pelargonate, is a valuable reagent in organic synthesis and polymer chemistry.

Commercial Sources and Specifications

While a comprehensive list of all commercial suppliers is extensive, several chemical suppliers list this compound in their catalogs. The purity of commercially available this compound is often not explicitly detailed in online catalogs and may require direct inquiry with the supplier for specific batch analysis.

Table 1: Commercial Supplier Information for this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |

| BOC Sciences[1] | 22913-02-6 | C13H26O3 | 230.34 | Inquire for details |

| Alfa Chemistry | 22913-02-6 | C13H26O3 | 230.34 | Inquire for details |

| Atomax Chemicals | 22913-02-6 | C13H26O3 | 230.34 | Inquire for details |

Experimental Protocols

General Synthesis of tert-Butyl Peroxy Esters

A common method for the synthesis of tert-butyl peroxy esters involves the reaction of a suitable acyl chloride with tert-butyl hydroperoxide in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction:

Nonanoyl chloride + tert-Butyl hydroperoxide → this compound + Hydrochloric acid

Methodology:

-

Reaction Setup: A solution of tert-butyl hydroperoxide in a suitable aprotic solvent (e.g., diethyl ether, dichloromethane) is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

Addition of Base: A base, such as pyridine or a tertiary amine, is added to the solution to act as a scavenger for the HCl that will be produced.

-

Addition of Acyl Chloride: Nonanoyl chloride is added dropwise to the cooled solution with vigorous stirring. The reaction is typically exothermic and the temperature should be maintained near 0°C.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, the reaction mixture is typically washed with dilute acid to remove the base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

General Purification of Organic Peroxides

Purification of organic peroxides like this compound should be carried out with extreme caution due to their potential instability. Common methods include column chromatography or distillation under reduced pressure.

Methodology (Column Chromatography):

-

Stationary Phase: A slurry of silica gel in a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate) is packed into a chromatography column.

-

Sample Loading: The crude this compound, dissolved in a minimal amount of the eluent, is carefully loaded onto the top of the silica gel bed.

-

Elution: The product is eluted from the column by passing the eluent through the column. The polarity of the eluent can be gradually increased to facilitate the separation of the desired product from impurities.

-

Fraction Collection: Fractions are collected and analyzed by TLC or GC to identify those containing the pure product.

-

Solvent Removal: The solvent from the pure fractions is removed under reduced pressure at a low temperature to obtain the purified this compound.

Visualized Workflows

The following diagrams illustrate the generalized workflows for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the purification of this compound.

References

The Versatile Workhorse of Polymerization: A Technical Guide to tert-Butyl nonaneperoxoate

An in-depth exploration of the applications, synthesis, and experimental protocols for tert-Butyl nonaneperoxoate, a key organic peroxide in the polymer industry.

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as tert-butyl peroxy-3,5,5-trimethylhexanoate, is a vital organic peroxide primarily utilized as a radical initiator for a wide array of polymerization reactions. Its commercial significance is underscored by its application in the production of major polymers, including low-density polyethylene (LDPE), polypropylene, polyvinyl chloride (PVC), and various acrylic resins. Furthermore, it serves as a crucial crosslinking and curing agent in the formulation of composite materials, adhesives, and coatings. This technical guide provides a comprehensive overview of its applications, supported by available quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Applications and Mechanisms

This compound's utility stems from its thermal decomposition to generate free radicals, which initiate the chain-growth process of polymerization. The specific temperature at which this decomposition occurs dictates its suitability for different polymer systems and processing techniques.

Polymerization Initiator

As a radical initiator, this compound is instrumental in the synthesis of a variety of polymers. Its effectiveness is characterized by its half-life at different temperatures, which determines the rate of radical generation and, consequently, the polymerization kinetics.

Low-Density Polyethylene (LDPE) Production: In the high-pressure polymerization of ethylene to produce LDPE, organic peroxides like this compound are essential for initiating the reaction. The process typically occurs in tubular or autoclave reactors under extreme conditions of temperature and pressure.[1]

Polystyrene and Acrylic Resins: It is also employed in the polymerization of styrene and various acrylic and methacrylic monomers. The choice of initiator and reaction temperature is critical for controlling the molecular weight and properties of the final polymer.

Curing and Crosslinking Agent

This compound is widely used in the curing of unsaturated polyester resins, often in combination with accelerators. This process is fundamental to the fabrication of fiber-reinforced plastics and other composite materials. It is particularly effective for hot press molding applications such as Sheet Molding Compound (SMC) and Bulk Molding Compound (BMC).[2]

Crosslinking of Polyethylene: In addition to initiating polymerization, this peroxide can be used to crosslink pre-formed polymers like high-density polyethylene (HDPE). This process enhances the material's thermal stability, mechanical strength, and chemical resistance.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a comparative reference for its use in various applications.

| Property | Value | Reference |

| Chemical Name | tert-Butyl peroxy-3,5,5-trimethylhexanoate | |

| CAS Number | 13122-18-4 | |

| Alternative Names | This compound, TBPIN | |

| Molecular Formula | C13H26O3 |

Table 1: General Properties of this compound.

| Application | Temperature Range (°C) | Initiator Usage Level (%) | Notes | Reference |

| Curing of Unsaturated Polyester Resins | 130 - 160 | 1 - 2 | Suitable for all resin types; "shelf life" of resin + peroxide is several months at ambient temperature. | [2] |

| Hot Press Molding (SMC/BMC) | 130 - 160 | 1 - 2 | Optimum temperature range for short cure times (1-3 minutes). | [2] |

Table 2: Application Parameters for Curing Unsaturated Polyester Resins.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following sections provide outlines for key experimental procedures.

Synthesis of this compound

While specific industrial synthesis protocols are proprietary, a general method for the synthesis of similar peresters involves the reaction of a suitable acid chloride with tert-butyl hydroperoxide in the presence of a base.

General Procedure:

-

Dissolve tert-butyl hydroperoxide in a suitable solvent and cool the mixture in an ice bath.

-

Slowly add a solution of 3,5,5-trimethylhexanoyl chloride to the cooled hydroperoxide solution while maintaining the temperature.

-

A base, such as pyridine or a solution of sodium hydroxide, is added dropwise to neutralize the hydrochloric acid formed during the reaction.

-

After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature.

-

The organic layer is then separated, washed with water and brine, and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The solvent is removed under reduced pressure to yield the crude this compound, which may be further purified.

Curing of Unsaturated Polyester Resin

This protocol describes a typical procedure for curing an unsaturated polyester resin using this compound for applications like SMC or BMC.

Materials:

-

Unsaturated polyester resin

-

Styrene (as a reactive diluent)

-

tert-Butyl peroxy-3,5,5-trimethylhexanoate (initiator)

-

Fillers (e.g., calcium carbonate)

-

Reinforcing fibers (e.g., glass fibers)

-

Mold release agent

Procedure:

-

Prepare the resin paste by thoroughly mixing the unsaturated polyester resin, styrene, and fillers in a high-shear mixer.

-

Add the tert-Butyl peroxy-3,5,5-trimethylhexanoate to the resin paste at a concentration of 1-2% by weight of the resin and mix until homogeneously dispersed.

-

Incorporate the reinforcing fibers into the resin paste.

-

Apply a mold release agent to the surface of the mold.

-

Transfer the formulated compound into the preheated mold (130-160°C).

-

Apply pressure and maintain the temperature for a specified curing time (typically 1-3 minutes).

-

After the curing cycle is complete, the molded part is removed and allowed to cool.

-

Post-curing at a lower temperature may be performed to ensure complete reaction and optimize mechanical properties.

Crosslinking of High-Density Polyethylene (HDPE)

The following is a general laboratory procedure for the crosslinking of HDPE using this compound.

Materials:

-

High-density polyethylene (HDPE) powder or pellets

-

tert-Butyl peroxy-3,5,5-trimethylhexanoate

-

A suitable solvent (e.g., xylene for solution-based methods)

-

Internal mixer or two-roll mill

-

Compression molding press

Procedure:

-

Melt Blending:

-

Dry the HDPE material to remove any moisture.

-

In an internal mixer or on a two-roll mill heated above the melting point of HDPE (e.g., 150-160°C), melt the polymer.

-

Add the desired amount of this compound to the molten HDPE and mix for a sufficient time to ensure uniform dispersion. The concentration of the peroxide will influence the final crosslink density.

-

-

Compression Molding and Curing:

-

Transfer the peroxide-blended HDPE to a preheated mold.

-

Place the mold in a compression press and apply pressure.

-

Increase the temperature to the desired curing temperature (e.g., 180-200°C) and hold for a specific time to allow for the decomposition of the peroxide and subsequent crosslinking.

-

Cool the mold under pressure before removing the crosslinked HDPE sheet.

-

-

Characterization (Gel Content):

-

A known weight of the crosslinked sample is extracted with a suitable solvent (e.g., boiling xylene) for an extended period (e.g., 24 hours) to remove the soluble, uncrosslinked fraction.

-

The remaining insoluble gel is dried to a constant weight.

-

The gel content is calculated as the weight percentage of the insoluble fraction relative to the initial sample weight, providing a measure of the crosslinking degree.

-

Visualizing the Chemistry

Diagrams created using Graphviz (DOT language) help to illustrate the fundamental chemical processes involving this compound.

Safety and Handling

Organic peroxides like this compound are thermally sensitive and can undergo self-accelerating decomposition if not stored and handled properly. It is imperative to consult the Safety Data Sheet (SDS) for detailed information on storage conditions, handling procedures, and personal protective equipment.

This technical guide serves as a foundational resource for understanding and utilizing this compound in various polymerization and crosslinking applications. For specific and optimized results, further investigation into relevant patents and academic literature is recommended.

References

Methodological & Application

Application Notes and Protocols for tert-Butyl nonaneperoxoate as a Radical Initiator

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl nonaneperoxoate, also known by its synonyms tert-Butyl perisononanoate and tert-butyl 3,5,5-trimethylperoxyhexanoate, is an organic peroxide that serves as an efficient source of free radicals upon thermal decomposition. This property makes it a valuable radical initiator for a wide range of polymerization reactions and for the curing of thermosetting resins. Its activity is dependent on temperature, which allows for control over the initiation rate by adjusting the reaction temperature. This document provides detailed application notes, experimental protocols, and safety information for the use of this compound in a research and development setting.

Physicochemical Properties and Safety Information

This compound is a clear, colorless to slightly yellow liquid. Due to its peroxide nature, it is a reactive and thermally unstable compound that requires careful handling and storage.

Safety Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep the compound away from heat, sparks, open flames, and other sources of ignition.

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and reducing agents.

-

Avoid shock and friction, as pure forms can be shock-sensitive and potentially explosive when heated rapidly to a critical temperature.[1]

-

In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and dispose of it according to institutional and local regulations.

Applications

This compound is a versatile radical initiator with applications across various polymer synthesis and modification processes.

Polymerization of Vinyl Monomers

It is widely used as an initiator for the polymerization of various vinyl monomers. The choice of reaction temperature is crucial for controlling the rate of polymerization and the molecular weight of the resulting polymer.

-

Styrene and Styrene Copolymers: Effective for the polymerization of styrene in the temperature range of 90-140°C.[1]

-

Acrylates and Methacrylates: Used for the solution, bulk, and suspension (co)polymerization of acrylates and methacrylates.

-

Ethylene: Acts as an initiator for the polymerization of low-density polyethylene (LDPE) at high temperatures, typically between 210-270°C.[1]

Curing of Thermosetting Resins

This compound is an effective curing agent for unsaturated polyester (UP) resins at elevated temperatures. It is particularly suitable for hot press molding applications such as Sheet Molding Compound (SMC), Bulk Molding Compound (BMC), and Z-Molding Compound (ZMC) in the temperature range of 120-170°C.[1][2]

Crosslinking Agent

Similar to other organic peroxides, it can be used as a crosslinking agent to improve the mechanical properties and thermal stability of polymers.

Quantitative Data: Decomposition Kinetics

The rate of decomposition of a radical initiator is a critical parameter in polymerization kinetics. It is typically expressed in terms of its half-life (t½), the time required for half of the initiator to decompose at a given temperature. The following table summarizes the half-life of this compound in a chlorobenzene solution.[1][3]

| Half-life (t½) | Temperature (°C) | Temperature (°F) |

| 10 hours | 94 | 201 |

| 1 hour | 114 | 237 |

| 0.1 hour (6 minutes) | 135 | 275 |

Activation Energy: 140.78 kcal/mol[3]

Experimental Protocols

The following are representative protocols for the use of this compound as a radical initiator. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Bulk Polymerization of Methyl Methacrylate (MMA)

This protocol describes a lab-scale bulk polymerization of methyl methacrylate to produce poly(methyl methacrylate) (PMMA).

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound

-

Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer and reflux condenser

-

Nitrogen or Argon source for inert atmosphere

-

Heating mantle with temperature controller

-

Methanol (for precipitation)

Procedure:

-

Monomer Preparation: Remove the inhibitor from the methyl methacrylate monomer by washing with an aqueous sodium hydroxide solution, followed by washing with deionized water until neutral pH is achieved. Dry the monomer over an anhydrous drying agent (e.g., magnesium sulfate) and then distill under reduced pressure.

-

Reaction Setup: Assemble the reaction vessel, ensuring it is clean and dry. Add the purified methyl methacrylate to the flask.

-

Initiator Addition: Carefully weigh the required amount of this compound and add it to the monomer. The concentration of the initiator will influence the molecular weight of the resulting polymer and the polymerization rate (a typical starting range is 0.1-1.0 mol% relative to the monomer).

-

Inert Atmosphere: De-gas the monomer-initiator mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 100°C) under a continuous inert gas flow. The viscosity of the solution will increase as the polymerization proceeds.

-

Termination and Precipitation: After the desired reaction time (or when the desired conversion is reached), cool the reaction vessel to room temperature. The viscous polymer solution can then be dissolved in a suitable solvent (e.g., toluene) and precipitated by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Visualizations

Decomposition of this compound

Caption: Homolytic cleavage of the peroxide bond upon heating.

General Workflow for Free Radical Polymerization

Caption: The three key stages of a free radical polymerization process.

References

Application Notes and Protocols for tert-Butyl Nonaneperoxoate in the Suspension Polymerization of Styrene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of tert-butyl nonaneperoxoate and its close structural analog, tert-butyl peroxyneodecanoate, as initiators in the suspension polymerization of styrene. The information is intended to guide researchers in developing and executing polymerization reactions to produce polystyrene beads with controlled properties.

Application Notes

1.1 Introduction to Suspension Polymerization of Styrene

Suspension polymerization is a widely used industrial process for the production of polystyrene beads. In this heterogeneous polymerization technique, droplets of a water-insoluble monomer, styrene, are dispersed in an aqueous phase with the aid of a suspending agent. A monomer-soluble initiator is dissolved in the styrene. The polymerization occurs within these monomer droplets, which act as individual micro-reactors. The surrounding aqueous phase serves as an efficient heat transfer medium, allowing for excellent temperature control of the exothermic polymerization reaction. The final product is in the form of small, spherical polymer beads that can be easily separated by filtration and washed.

1.2 Role of this compound as an Initiator

This compound belongs to the family of peroxyesters, which are effective radical initiators for the polymerization of vinyl monomers like styrene. Due to the limited availability of specific data for this compound, this document will refer to the well-characterized and structurally similar initiator, tert-butyl peroxyneodecanoate, as a representative model.

The choice of initiator is critical as its decomposition rate, which is temperature-dependent, dictates the rate of polymerization and influences the final properties of the polymer. Peroxyesters like tert-butyl peroxyneodecanoate offer a range of decomposition temperatures, making them versatile for various process conditions. The thermal decomposition of the O-O bond in the peroxide generates free radicals that initiate the polymerization chain reaction.[1]

1.3 Influence of Initiator Concentration on Polystyrene Properties

The concentration of the initiator has a significant impact on the molecular weight of the resulting polystyrene.[2] An increase in the initiator concentration leads to a higher number of free radicals generated at the beginning of the reaction.[2] This results in a larger number of growing polymer chains competing for the available monomer.[2] Consequently, the final polymer chains are shorter, leading to a lower average molecular weight.[2] Conversely, a lower initiator concentration results in fewer, but longer, polymer chains and thus a higher average molecular weight.[2] This relationship allows for the tailoring of the polymer's properties for specific applications.

Experimental Protocols

2.1 Safety Precautions

Organic peroxides are thermally sensitive and may undergo self-accelerating decomposition if not stored and handled properly.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood.[3]

-

Storage: Store this compound and other peroxides at the recommended low temperatures, away from heat sources, direct sunlight, and incompatible materials such as acids, bases, and reducing agents.[3]

-

Spills: In case of a spill, absorb the material with an inert substance and dispose of it as hazardous waste.[3] Do not use combustible materials for absorption.[3]

2.2 Materials and Reagents

-

Styrene monomer (inhibitor removed)

-

This compound (or tert-butyl peroxyneodecanoate)

-

Poly(vinyl alcohol) (PVA) as a suspending agent

-

Tricalcium phosphate (optional, as a secondary suspending agent)

-

Deionized water

-

Toluene (for polymer characterization)

-

Methanol (for polymer precipitation)

2.3 Equipment

-

Three-neck round-bottom flask (reaction kettle)

-

Mechanical stirrer with a variable speed motor

-

Reflux condenser

-

Thermometer or thermocouple

-

Heating mantle or water bath

-

Nitrogen inlet

-

Buchner funnel and filter paper

-

Vacuum oven

2.4 General Suspension Polymerization Protocol

This protocol is a general guideline and may require optimization based on the specific grade of this compound and desired polymer characteristics.

-

Preparation of the Aqueous Phase:

-

In the three-neck flask, dissolve poly(vinyl alcohol) (e.g., 0.5-1.0% w/v) in deionized water.

-

Heat the mixture gently (e.g., to 80-90°C) with stirring until the PVA is completely dissolved.

-

If using a secondary suspending agent like tricalcium phosphate, add it to the PVA solution and stir to form a stable suspension.

-

Cool the aqueous phase to the desired reaction temperature.

-

-

Preparation of the Organic Phase:

-

In a separate beaker, dissolve the desired amount of this compound (e.g., 0.1-0.5% by weight of monomer) in the inhibitor-free styrene monomer.

-

-

Polymerization Reaction:

-

Begin stirring the aqueous phase in the reaction flask at a constant rate (e.g., 300-500 rpm) to create a vortex. The stirring speed is crucial for controlling the final bead size.

-

Slowly add the organic phase (styrene and initiator solution) to the stirred aqueous phase. The monomer will disperse into small droplets.

-

Purge the reactor with nitrogen for 15-20 minutes to remove oxygen, which can inhibit the polymerization.

-

Heat the reaction mixture to the target temperature. The temperature should be chosen based on the half-life of the initiator (see Table 1). A common starting point is a temperature where the initiator has a half-life of about 1 hour (e.g., ~64°C for tert-butyl peroxyneodecanoate).

-

Maintain the temperature and stirring rate for the duration of the polymerization (e.g., 3-6 hours).

-

Monitor the reaction progress by taking samples periodically to determine monomer conversion (e.g., via gravimetry or spectroscopy).

-

-

Isolation and Purification:

-

Once the desired conversion is reached, cool the reactor to room temperature.

-

Discontinue stirring. The polystyrene beads will settle at the bottom of the flask.

-

Filter the beads using a Buchner funnel.

-

Wash the collected beads several times with deionized water to remove the suspending agent and other impurities.

-

Wash the beads with methanol to remove any unreacted monomer.

-

Dry the polystyrene beads in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

-

Data Presentation

Table 1: Properties of a Representative Peroxyester Initiator (tert-Butyl Peroxyneodecanoate)

| Property | Value |

| Chemical Formula | C₁₁H₂₄O₃ |

| Molecular Weight | 216.3 g/mol |

| Half-life (t₁/₂) Data | |

| 10 hours | 46°C |

| 1 hour | 64°C |

| 0.1 hour (6 minutes) | 84°C |

Note: Data is for tert-butyl peroxyneodecanoate and serves as a close approximation for this compound.

Table 2: Representative Data on the Effect of Initiator Concentration on Polystyrene Properties

| Initiator Conc. (wt% of monomer) | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 0.1 | ~95 | ~150,000 | ~330,000 | ~2.2 |

| 0.2 | ~97 | ~110,000 | ~253,000 | ~2.3 |

| 0.4 | ~98 | ~75,000 | ~180,000 | ~2.4 |

| 0.6 | ~98 | ~55,000 | ~137,500 | ~2.5 |

Note: This table presents illustrative data based on established principles of free-radical polymerization.[2] Actual results may vary depending on specific reaction conditions.

Visualizations

4.1 Initiation Mechanism of Styrene Polymerization

Caption: Initiation of styrene polymerization by a tert-butyl peroxyester.

4.2 Experimental Workflow for Suspension Polymerization

Caption: General workflow for the suspension polymerization of styrene.

References

Application Notes and Protocols for Emulsion Polymerization Initiated by tert-Butyl nonaneperoxoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of tert-Butyl nonaneperoxoate (also known as tert-butyl peroxyisononanoate) as a radical initiator in emulsion polymerization. This document is intended for professionals in research, and development, including those in the pharmaceutical industry exploring polymer-based drug delivery systems.

Introduction to this compound

This compound is an organic peroxide that serves as an efficient source of free radicals for initiating polymerization. It is particularly useful in the synthesis of a variety of polymers, including acrylics, styrenics, and their copolymers. A key advantage of using this compound is its ability to initiate polymerization at moderate to high temperatures, typically in the range of 90°C to 135°C. This allows for controlled reaction kinetics and can be beneficial for specific polymer architectures. Furthermore, it is considered a good alternative to other peroxides where the formation of benzene as a byproduct is a concern.

Core Applications

The primary application of this compound is as a radical initiator in various polymerization processes. Its utility extends to:

-

Emulsion Polymerization: For the synthesis of latexes and polymer dispersions with applications in coatings, adhesives, and textiles.

-

Solution Polymerization: In the production of polymers in a solvent.

-

Suspension Polymerization: For the formation of polymer beads.

-

Crosslinking Agent: It can be used to induce crosslinking in polymers, thereby enhancing their mechanical and thermal properties.

Experimental Protocols

The following protocols are provided as illustrative examples for the use of a tert-butyl peroxyester initiator in emulsion polymerization. Researchers should note that specific parameters may require optimization based on the exact monomer system, desired particle size, and molecular weight.

Materials and Equipment

Materials:

-

Monomers (e.g., Styrene, Butyl Acrylate, Methyl Methacrylate)

-

Deionized Water

-

Surfactant (e.g., Sodium Dodecyl Sulfate)

-

Initiator: this compound

-

Buffer (e.g., Sodium Bicarbonate)

-

Chain Transfer Agent (optional, e.g., dodecyl mercaptan)

-

Nitrogen gas

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

-

Monomer and initiator feed pumps.

-

Heating/cooling circulator for the reactor jacket.

-

Filtration system to remove any coagulum.

Protocol for Styrene-Acrylate Emulsion Polymerization

This protocol describes a semi-continuous emulsion polymerization process to synthesize a styrene-acrylate copolymer latex.

1. Reactor Setup:

- Assemble the glass reactor system and ensure all connections are secure.

- Charge the reactor with deionized water, a portion of the surfactant, and the buffer.

- Begin purging the reactor with nitrogen and continue a slow nitrogen purge throughout the reaction to maintain an inert atmosphere.

- Start the mechanical stirrer at a moderate speed (e.g., 200-300 rpm).

2. Pre-emulsion Preparation:

- In a separate vessel, prepare a pre-emulsion by mixing the monomers (styrene and butyl acrylate), the remaining surfactant, and deionized water.

- Stir the mixture vigorously for at least 30 minutes to form a stable emulsion.

3. Polymerization Reaction:

- Heat the reactor to the desired reaction temperature (e.g., 95°C).

- Once the temperature is stable, add a small initial charge of the pre-emulsion to the reactor to form seed particles.

- Begin the continuous feeds of the remaining pre-emulsion and a solution of the this compound initiator into the reactor over a period of 3-4 hours.

- Maintain the reaction temperature throughout the feed period.

4. Post-reaction and Cooling:

- After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

- Cool the reactor to room temperature.

- Filter the resulting latex through a fine mesh to remove any coagulum.

Quantitative Data

The following table summarizes representative data that could be obtained from an emulsion polymerization of a styrene-acrylate system initiated with a tert-butyl peroxyester. The actual results will vary depending on the specific experimental conditions.

| Parameter | Value |

| Monomer Composition | 50% Styrene, 50% Butyl Acrylate |

| Initiator Concentration | 0.5 wt% based on monomer |

| Surfactant Concentration | 2.0 wt% based on monomer |

| Reaction Temperature | 95°C |

| Solid Content | 45-50% |

| Monomer Conversion | >98% |

| Particle Size (Dn) | 100-150 nm |

| Polydispersity Index (PDI) | <0.2 |

| pH of Latex | 7.0-8.0 |

| Viscosity | 100-500 cP |

Visualizations

Initiation Mechanism

The following diagram illustrates the thermal decomposition of this compound to generate free radicals, which then initiate the polymerization of monomer (M).

Caption: Thermal decomposition of the initiator and subsequent monomer addition.

Experimental Workflow

The diagram below outlines the key steps in the semi-continuous emulsion polymerization process.

Caption: Workflow for semi-continuous emulsion polymerization.

Protocol for Solution Polymerization Using tert-Butyl Nonaneperoxoate

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for conducting solution polymerization utilizing tert-Butyl nonaneperoxoate as a radical initiator. Solution polymerization is a versatile technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions, which is particularly relevant in the development of materials for biomedical applications, including drug delivery systems and medical devices. This compound, a member of the peroxyester class of initiators, offers a favorable decomposition profile for the polymerization of a variety of monomers, including styrenics and acrylates. Its thermal decomposition generates free radicals that initiate the polymerization process. The choice of solvent in this method allows for effective heat dissipation and control over the reaction viscosity.

Key Reaction Parameters and Data

The selection of appropriate reaction conditions is critical for achieving the desired polymer characteristics. The following table summarizes key parameters for the solution polymerization of common monomers initiated by this compound. These values are derived from established principles of free-radical polymerization and available technical data on similar peroxyester initiators.

| Parameter | Styrene Polymerization | Acrylic/Methacrylic Acid and Ester Polymerization |

| Monomer Concentration | 30-70% (w/w in solvent) | 20-60% (w/w in solvent) |

| Initiator Concentration | 1.0-5.0 phr (parts per hundred parts of resin/monomer) | 0.5-10.0 phr (parts per hundred parts of resin/monomer)[1] |

| Solvent | Toluene, Ethylbenzene, Xylene | Methyl Ethyl Ketone (MEK), Toluene, Ethyl Acetate |

| Reaction Temperature | 90-140°C | 90-175°C |

| Reaction Time | 4-8 hours | 3-7 hours |

| Expected Molecular Weight (Mn) | 5,000 - 100,000 g/mol | 2,000 - 50,000 g/mol |

| Expected Polydispersity Index (PDI) | 1.5 - 2.5 | 1.8 - 3.0 |

Experimental Protocol: Solution Polymerization of Styrene

This protocol details the steps for the laboratory-scale solution polymerization of styrene using this compound as the initiator and toluene as the solvent.

Materials:

-

Styrene (inhibitor removed)

-

This compound

-

Toluene (anhydrous)

-

Nitrogen gas (high purity)

-

Methanol (for precipitation)

-

Round-bottom flask with a reflux condenser, magnetic stirrer, thermocouple, and nitrogen inlet/outlet

-

Heating mantle with temperature controller

-

Ice bath

Procedure:

-

Inhibitor Removal from Styrene: Prior to use, the inhibitor (typically 4-tert-butylcatechol) must be removed from the styrene monomer. This is achieved by washing the styrene with an equal volume of 10% aqueous sodium hydroxide solution in a separatory funnel. The aqueous layer is discarded, and the styrene is then washed with distilled water until the washings are neutral. The purified styrene is dried over anhydrous magnesium sulfate and then filtered.

-

Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stir bar, a thermocouple, and a nitrogen inlet and outlet. The setup should be assembled and flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Charging the Reactor: The flask is charged with 100 mL of toluene and 50 g of purified styrene. The mixture is stirred and purged with nitrogen for 30 minutes to remove any dissolved oxygen.

-

Initiation of Polymerization: The reaction mixture is heated to the desired temperature (e.g., 110°C) under a gentle flow of nitrogen. Once the temperature has stabilized, a solution of 1.0 g of this compound in 10 mL of toluene is added to the flask.

-

Polymerization Reaction: The reaction is allowed to proceed at the set temperature with continuous stirring for a predetermined time (e.g., 6 hours). The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by techniques such as gas chromatography (GC) or by determining the solid content.

-

Termination and Polymer Isolation: After the desired reaction time, the polymerization is terminated by cooling the flask in an ice bath. The viscous polymer solution is then slowly poured into a beaker containing an excess of methanol (approximately 500 mL) while stirring vigorously. This will cause the polystyrene to precipitate out of the solution.

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and then dried in a vacuum oven at 60°C until a constant weight is achieved.

-

Characterization: The resulting polystyrene can be characterized to determine its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). The monomer conversion can be calculated from the initial mass of the monomer and the final mass of the dried polymer.

Experimental Workflow

Caption: Workflow for solution polymerization of styrene.

Mechanism of Free-Radical Polymerization

The solution polymerization initiated by this compound proceeds via a classic free-radical mechanism, which consists of three main stages: initiation, propagation, and termination.

Caption: Mechanism of free-radical polymerization.

Disclaimer: This protocol is intended for guidance and should be adapted as necessary by qualified personnel. Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling all chemicals. The polymerization of certain monomers can be highly exothermic and should be conducted with appropriate temperature control and safety measures in place.

References

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) Utilizing a Peroxide Initiator

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols describe the hypothetical use of tert-Butyl nonaneperoxoate as an initiator in a modified form of Atom Transfer Radical Polymerization (ATRP) known as Reverse ATRP. As of the current scientific literature, the direct use of this compound for ATRP has not been documented. The protocols provided are based on established principles of Reverse ATRP with other conventional radical initiators and are intended for research and development purposes. All experiments should be conducted with appropriate safety precautions.

Introduction to Reverse ATRP with Peroxide Initiation

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions.[1] The standard ATRP process is initiated by an alkyl halide in the presence of a transition metal complex in its lower oxidation state (e.g., Cu(I)Br).

Reverse ATRP is a variation of this process that can be initiated by conventional free-radical initiators, such as organic peroxides, in the presence of a transition metal complex in its higher oxidation state (e.g., Cu(II)Br2). The peroxide thermally decomposes to generate radicals, which then react with the monomer to initiate polymerization. The propagating radicals are then reversibly deactivated by the Cu(II) complex to form a dormant species and a Cu(I) complex. This dynamic equilibrium between active and dormant species allows for controlled polymer growth.

This compound is a member of the peroxyester family of organic peroxides, which are known to undergo thermal decomposition to generate free radicals. This property makes it a potential candidate for initiating Reverse ATRP. The primary advantage of using a peroxide initiator in this context is the potential to employ a wider range of commercially available initiators and to potentially simplify certain experimental setups.

Proposed Signaling Pathway for Reverse ATRP

The proposed mechanism for Reverse ATRP initiated by the thermal decomposition of a generic peroxide is illustrated below.

Caption: Proposed mechanism of Reverse ATRP initiated by a peroxide.

Experimental Protocols

Materials

-

Monomer (e.g., Styrene, Methyl Methacrylate) - Purified by passing through a column of basic alumina to remove inhibitor.

-

This compound (Assumed as initiator)

-

Copper(II) Bromide (CuBr₂)

-

Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)

-

Anhydrous Solvent (e.g., Toluene, Anisole)

-

Inhibitor remover columns

-

Schlenk flasks and other appropriate glassware for air-sensitive techniques

-

Nitrogen or Argon gas for creating an inert atmosphere

General Protocol for Reverse ATRP of Styrene

This protocol is a hypothetical adaptation for the use of this compound. The optimal temperature will depend on the half-life of the specific peroxide at a given temperature. For many tert-butyl peroxyesters, temperatures in the range of 100-120°C are suitable for achieving a reasonable rate of decomposition.

Table 1: Reaction Components for Reverse ATRP of Styrene

| Component | Molar Ratio (to Initiator) | Example Amount (for 10 mL Styrene) |

| Styrene (Monomer) | 100 | 10 mL (87.3 mmol) |

| This compound (Initiator) | 1 | 0.873 mmol |

| CuBr₂ (Catalyst) | 1 | 0.873 mmol |

| PMDETA (Ligand) | 2 | 1.746 mmol |

| Toluene (Solvent) | - | 10 mL |

Procedure:

-

Monomer Purification: Pass styrene through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr₂ (0.873 mmol) and the desired amount of this compound (0.873 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum and purge with nitrogen or argon for at least 30 minutes to remove oxygen.

-

Addition of Ligand and Monomer: Under a positive pressure of inert gas, add the purified styrene (10 mL) and PMDETA (1.746 mmol) to the flask via syringe.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

-

Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 110°C) and begin stirring.

-

Monitoring the Reaction: Periodically take samples under inert conditions to monitor monomer conversion via ¹H NMR or gas chromatography (GC). Molecular weight and dispersity (Đ) can be determined by gel permeation chromatography (GPC).

-

Termination: Once the desired conversion is reached, cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.

-

Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Polymer Isolation: Precipitate the polymer solution in a large excess of a non-solvent (e.g., cold methanol). Filter and dry the resulting polymer under vacuum until a constant weight is achieved.

Data Presentation: Expected Outcomes

The success of a controlled polymerization is determined by several key parameters. The following table outlines the expected trends for a successful Reverse ATRP.

Table 2: Expected Quantitative Data for a Controlled Reverse ATRP

| Parameter | Expected Trend/Value | Method of Analysis |

| Monomer Conversion | Increases with time | ¹H NMR, GC |

| Molecular Weight (Mn) | Linear increase with conversion | GPC |

| Dispersity (Đ = Mw/Mn) | Low values (typically < 1.5) | GPC |

| First-Order Kinetics | Linear plot of ln([M]₀/[M]) vs. time | ¹H NMR, GC |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for performing a Reverse ATRP experiment.

References

Application Notes and Protocols: High-Pressure Polymerization of Ethylene with Tert-Butyl Nonaneperoxoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-pressure polymerization of ethylene using tert-butyl nonaneperoxoate as a free-radical initiator. This document is intended to serve as a practical guide for laboratory and pilot-scale synthesis of low-density polyethylene (LDPE).

Introduction

High-pressure polymerization of ethylene is the primary industrial method for producing low-density polyethylene (LDPE). The process typically operates at pressures ranging from 500 to 5000 bar and temperatures between 80°C and 350°C. The choice of initiator is critical in controlling the polymerization reaction and the final properties of the polymer. Organic peroxides are commonly used as initiators due to their controlled decomposition at high temperatures, which generates the free radicals necessary to initiate polymerization.

This compound, also known as tert-butyl per-iso-nonanoate or tert-butyl 3,5,5-trimethylperoxyhexanoate, is an effective organic peroxide initiator for this process. It is particularly suitable for use in high-pressure tubular and autoclave reactors, with a typical operational temperature range of 190°C to 250°C.

Quantitative Data Summary

The following tables summarize typical process parameters and expected polymer properties for the high-pressure polymerization of ethylene using a peroxide initiator like this compound. It is important to note that specific results can vary based on the exact experimental setup and conditions.

Table 1: Typical Reaction Conditions for High-Pressure Ethylene Polymerization

| Parameter | Value |

| Reactor Type | Autoclave or Tubular |

| Pressure | 1200 - 2600 bar |

| Initiation Temperature | 160 - 190 °C |

| Peak Temperature | 200 - 350 °C |

| Initiator Concentration | 0.02 - 0.10 wt% (relative to ethylene) |

| Solvent for Initiator | Aliphatic hydrocarbons (e.g., heptane, isododecane) |

Table 2: Expected Properties of LDPE Produced with this compound

| Property | Typical Value Range |

| Density | 0.915 - 0.935 g/cm³ |

| Melt Flow Index (MFI) | 0.2 - 20 g/10 min (190°C/2.16 kg) |

| Weight-Average Molecular Weight (Mw) | 80,000 - 300,000 g/mol |

| Number-Average Molecular Weight (Mn) | 20,000 - 60,000 g/mol |

| Polydispersity Index (PDI) | 4 - 6 |

Experimental Protocols

The following protocols provide a generalized methodology for the high-pressure polymerization of ethylene in both autoclave and tubular reactors using this compound as the initiator.

Autoclave Reactor Protocol

This protocol describes a batch-wise polymerization process in a high-pressure autoclave reactor.

Materials:

-

Ethylene (polymerization grade)

-

This compound (e.g., Luperox® 270)

-

Heptane or Isododecane (anhydrous)

-

Chain Transfer Agent (optional, e.g., propionaldehyde)

Equipment:

-

High-pressure autoclave reactor (e.g., 500 mL, rated for >3000 bar) with magnetic stirring, heating/cooling jacket, pressure transducer, and thermocouple.

-

High-pressure syringe pump for initiator injection.

-

Ethylene compressor.

-

Product recovery system.

Procedure:

-

Reactor Preparation: Ensure the autoclave reactor is clean, dry, and leak-free. Purge the reactor multiple times with high-purity nitrogen followed by ethylene gas to remove any oxygen.

-

Initiator Solution Preparation: In a separate vessel, prepare a dilute solution of this compound in the chosen solvent (e.g., heptane). A typical concentration is 1-5 wt%. If a chain transfer agent is used, it can be mixed with the initiator solution. For example, dilute 14.8 mg of tert-butyl peroxy-3,5,5-trimethylhexanoate in 1.3 g of heptane and 0.89 g of propanaldehyde.[1]

-

Reaction Initiation:

-

Pressurize the autoclave with ethylene to the desired reaction pressure (e.g., 2000 bar).

-

Heat the reactor to the initiation temperature (e.g., 177°C).[1]

-

Inject the prepared initiator solution into the reactor using the high-pressure syringe pump.

-

-

Polymerization:

-

Maintain constant stirring throughout the reaction.

-

Monitor the reactor temperature and pressure. The exothermic polymerization reaction will cause a rise in temperature. Control the peak temperature using the reactor's cooling system.

-

The reaction is typically run for a predetermined residence time.

-

-

Termination and Product Recovery:

-

After the desired reaction time, stop the initiator feed (if continuous) and rapidly cool the reactor.

-

Vent the unreacted ethylene gas.

-

Open the reactor and collect the polyethylene product.

-

Dry the polymer in a vacuum oven to remove any residual solvent.

-

-

Analysis: Characterize the resulting LDPE for its properties as outlined in Table 2.

Tubular Reactor Protocol

This protocol outlines a continuous polymerization process in a high-pressure tubular reactor.

Materials:

-

Ethylene (polymerization grade)

-

This compound

-

Solvent for initiator (e.g., isododecane)

-

Chain Transfer Agent (optional)

Equipment:

-

High-pressure tubular reactor with multiple heating/cooling zones and initiator injection points.

-

Primary and secondary ethylene compressors.

-

High-pressure initiator pumps.

-

High-pressure and low-pressure separators.

-

Extruder and pelletizer.

Procedure:

-

System Startup:

-

Pressurize the entire system with ethylene to the target operating pressure (e.g., 2500 bar).

-

Establish a continuous flow of ethylene through the tubular reactor.

-

Heat the reactor zones to their setpoint temperatures. The initial zones are typically heated to the initiation temperature.

-

-

Initiator Injection:

-

Prepare a solution of this compound in the solvent in a feed tank.

-

Continuously inject the initiator solution into the first reaction zone of the tubular reactor using a high-pressure pump. Additional initiator can be injected at subsequent points along the reactor to maintain the reaction.

-

-

Polymerization:

-

The polymerization reaction initiates and proceeds as the mixture flows through the heated zones of the reactor.

-

The temperature profile along the reactor is carefully controlled by the heating/cooling jackets to manage the exothermic reaction and influence polymer properties.

-

-

Separation and Recycling:

-

The mixture of molten polymer and unreacted ethylene exits the reactor and passes through a high-pressure separator.

-